Caftaric acid

Description

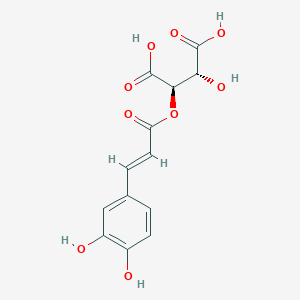

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGKAHCIOQPKFW-JTNORFRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036866 | |

| Record name | Caftaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

618.2 °C at 760 mmHg | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67879-58-7 | |

| Record name | Caftaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67879-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caftaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caftaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Intracellular Metabolic Pathways of Caftaric Acid

Precursor Substrate Utilization in Caftaric Acid Biosynthesis

The formation of this compound is contingent upon the availability of two key precursors: caffeic acid and tartaric acid. These molecules originate from distinct and fundamental metabolic pathways within the plant cell, highlighting the integration of primary and secondary metabolism in the synthesis of this specialized metabolite.

Caffeic acid is a central intermediate in the phenylpropanoid pathway, a metabolic cascade that gives rise to a vast array of plant natural products. The biosynthesis of caffeic acid begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps.

The initial and committing step in the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine ammonia-lyase (PAL) . Subsequently, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid researchgate.netnih.gov. This hydroxylation is a critical step, preparing the phenylpropanoid intermediate for further modifications rowan.eduoup.com.

The activation of p-coumaric acid is then achieved by 4-coumarate-CoA ligase (4CL) , which catalyzes the formation of a high-energy thioester bond with coenzyme A (CoA) to produce p-coumaroyl-CoA nih.govjst.go.jpresearchgate.net. This activated intermediate is then hydroxylated at the 3-position of the aromatic ring by p-coumarate 3-hydroxylase (C3'H) , another cytochrome P450 enzyme, to form caffeoyl-CoA usda.govpreprints.org. The release of caffeic acid from caffeoyl-CoA makes it available for subsequent esterification.

Table 1: Key Enzymes in the Biosynthesis of Caffeic Acid

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| p-coumarate 3-hydroxylase | C3'H | Catalyzes the hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA. |

Tartaric acid, a dicarboxylic acid, serves as the second essential precursor for this compound synthesis. Its biogenesis is closely linked to the catabolism of a well-known antioxidant, ascorbic acid (vitamin C).

In plants such as the grapevine (Vitis vinifera), the primary pathway for tartaric acid biosynthesis originates from the breakdown of L-ascorbic acid frontiersin.orgnih.govmdpi.comencyclopedia.pubpnas.orgnih.gov. The pathway is initiated by the conversion of L-ascorbic acid to L-idonic acid. A key and rate-limiting step in this pathway is the oxidation of L-idonate to 5-keto-D-gluconic acid, a reaction catalyzed by the enzyme L-idonate dehydrogenase (L-IDH) frontiersin.orgnih.govpnas.orggoogle.comresearchgate.net. Subsequent enzymatic steps, which are not yet fully elucidated, lead to the cleavage of the six-carbon chain of 5-keto-D-gluconic acid to yield the four-carbon tartaric acid.

Table 2: Key Enzyme in the Biosynthesis of Tartaric Acid from Ascorbic Acid

| Enzyme | Abbreviation | Function |

| L-idonate dehydrogenase | L-IDH | Catalyzes the oxidation of L-idonate to 5-keto-D-gluconic acid. |

Tartaric Acid as an Essential Organic Acid Precursor

Enzymatic Catalysis and Biotransformation in this compound Formation

The final step in the biosynthesis of this compound is the esterification of caffeic acid and tartaric acid. This reaction is catalyzed by a specific class of enzymes known as acyltransferases.

The esterification reaction is mediated by an enzyme that transfers the caffeoyl group from an activated donor, typically caffeoyl-CoA, to the hydroxyl group of tartaric acid. This enzymatic activity has been identified as a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase.

The enzymes responsible for the synthesis of hydroxycinnamic acid esters, including this compound, belong to the BAHD acyltransferase superfamily nih.govfrontiersin.orgnih.govwikipedia.orgnih.govoup.comannualreviews.orgresearchgate.netnih.govdntb.gov.ua. This family of enzymes is characterized by two conserved motifs: an HXXXD motif, which is part of the catalytic site, and a DFGWG motif, which is involved in binding the CoA-thioester substrate wikipedia.org. BAHD acyltransferases exhibit a broad range of substrate specificities, utilizing various acyl-CoAs and alcohol or amine acceptors to generate a diverse array of natural products nih.govfrontiersin.orgnih.govoup.com.

Research on perennial peanut (Arachis glabrata) leaves has demonstrated the presence of a hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) activity. This enzyme is capable of transferring caffeoyl moieties from caffeoyl-CoA to tartaric acid, with a specific activity of 8 ± 1.8 pkat mg⁻¹ of crude protein extract researchgate.net. This finding provides direct evidence for the enzymatic basis of this compound formation and implicates a BAHD acyltransferase in this crucial biosynthetic step. The substrate promiscuity observed in this and other BAHD acyltransferases suggests a mechanism for the synthesis of a variety of hydroxycinnamic acid esters in plants nih.govnih.govnih.govpeerj.comresearchgate.netresearchgate.net.

Table 3: Characterized Acyltransferase Activity for this compound Synthesis

| Enzyme Activity | Source Organism | Acyl Donor | Acyl Acceptor | Specific Activity (pkat mg⁻¹ protein) |

| Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) | Arachis glabrata (perennial peanut) | Caffeoyl-CoA | Tartaric Acid | 8 ± 1.8 |

Identification and Functional Characterization of Acyltransferases

Specificity of EpHTT and EpHQT Enzymes

In the medicinal plant Echinacea purpurea, two specific enzymes from the BAHD acyltransferase family have been identified as crucial for the biosynthesis of this compound and the related compound, chlorogenic acid. These are hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (EpHTT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (EpHQT), respectively. nih.gov

An activity-guided approach led to the identification of these two cytosolic enzymes. nih.gov While both enzymes exhibit a preference for caffeoyl-CoA as the acyl donor, their specificity lies in the acyl acceptor molecule. EpHTT specifically catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to tartaric acid, resulting in the formation of this compound. Conversely, EpHQT catalyzes the transfer of the same acyl donor to quinic acid, producing chlorogenic acid. nih.gov This specificity ensures the directed synthesis of these distinct caffeic acid derivatives within the plant.

Genetic studies in E. purpurea have confirmed the roles of these enzymes. Overexpression of the EpHTT gene in hairy root cultures led to a corresponding increase in this compound levels, while silencing the gene resulted in decreased levels. A similar correlation was observed between the expression of the EpHQT gene and the concentration of chlorogenic acid. nih.gov

| Enzyme | Acyl Donor (Preferred) | Acyl Acceptor | Product | Organism |

|---|---|---|---|---|

| EpHTT | Caffeoyl-CoA | Tartaric acid | This compound | Echinacea purpurea |

| EpHQT | Caffeoyl-CoA | Quinic acid | Chlorogenic acid | Echinacea purpurea |

Associated Enzyme Systems in Hydroxycinnamic Acid Esterification

The esterification of hydroxycinnamic acids is a key reaction in the formation of compounds like this compound and is catalyzed by a diverse group of enzymes known as acyltransferases. Specifically, the enzymes responsible belong to the BAHD acyltransferase superfamily, which utilize coenzyme A (CoA) thioesters as acyl donors and various molecules as acyl acceptors. nih.govnih.gov

In the biosynthesis of this compound, the specific enzyme is a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT). nih.govresearchgate.net This enzyme facilitates the condensation reaction between caffeoyl-CoA (the activated form of caffeic acid) and tartaric acid. nih.gov Research in Vitis vinifera (grapevine) has pointed to a hydroxycinnamoyltransferase (VvHCT) as a likely candidate gene responsible for this compound biosynthesis.

Similar enzyme systems are found across the plant kingdom for the synthesis of other hydroxycinnamic acid esters. For example, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) are responsible for producing shikimate and quinate esters, respectively, which are important intermediates in the phenylpropanoid pathway and precursors to lignin. nih.govpeerj.com Another related enzyme, tartronate (B1221331) O-hydroxycinnamoyltransferase, which catalyzes the reaction between sinapoyl-CoA and 2-hydroxymalonate, has been identified in mung bean. wikipedia.org This highlights a conserved enzymatic mechanism for the esterification of various hydroxycinnamic acids with different organic acids and alcohols.

Genetic Regulation and Transcriptional Control of this compound Biosynthesis

Gene Expression Profiles of Biosynthetic Enzymes in Model Organisms

The genetic regulation of this compound biosynthesis has been investigated in plants that are significant producers of the compound, such as grapevine (Vitis vinifera) and purple coneflower (Echinacea purpurea).

In Vitis vinifera, the biosynthesis of this compound depends on the availability of its two precursors: caffeic acid and tartaric acid. The expression of genes involved in the tartaric acid biosynthetic pathway, such as L-idonate dehydrogenase (VvL-IdnDH), has been shown to be developmentally regulated. nih.govunito.it Transcripts for VvL-IdnDH are particularly abundant during the early stages of grape berry development, which correlates with the period of tartaric acid accumulation. unito.it More directly, a quantitative trait loci (QTL) analysis in grapevine identified a specific genomic region associated with this compound levels, with a candidate hydroxycinnamoyltransferase (VvHCT) gene located within this region.

In Echinacea purpurea, the expression of genes encoding key enzymes in the phenylpropanoid pathway are considered markers for the production of caffeic acid derivatives. These include phenylalanine ammonia-lyase (PAL), 4-hydroxyl cinnamoyl CoA ligase (4CL), and hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT). researchgate.net Their expression levels can be influenced by elicitors like methyl jasmonate, indicating a transcriptional response to environmental or developmental cues. researchgate.net

| Organism | Gene/Enzyme | Observation | Reference |

|---|---|---|---|

| Vitis vinifera | L-idonate dehydrogenase (VvL-IdnDH) | Expression is highest in early berry development, correlating with tartaric acid accumulation. | nih.govunito.it |

| Vitis vinifera | Hydroxycinnamoyltransferase (VvHCT) | Identified as a candidate gene in a QTL associated with this compound levels. | |

| Echinacea purpurea | PAL, 4CL, HTT | Considered genetic markers for polyphenol biosynthesis, including this compound. | researchgate.net |

Transcriptomic Analyses of this compound Pathway Genes

Transcriptomic studies, which provide a snapshot of all gene activity in a tissue at a specific time, have been instrumental in elucidating the genetic control of this compound biosynthesis.

A combined transcriptomic and metabolomic analysis of Echinacea purpurea at different ages and in various organs identified 21 candidate genes whose expression levels were strongly correlated with the accumulation of caffeic acid derivatives, including this compound. nih.gov This approach helps to narrow down the specific genes that play a regulatory or direct biosynthetic role. Furthermore, transcriptomic analysis was the key technology that enabled the initial identification of the specific EpHTT and EpHQT genes responsible for caftaric and chlorogenic acid synthesis in E. purpurea. nih.gov

In grapevine, transcriptomic analyses performed across different stages of berry ripening have revealed correlations between the expression profiles of genes involved in organic acid metabolism and the measured concentrations of these acids. cabidigitallibrary.org Specifically, many genes active in the biosynthesis of tartrate and malate (B86768) showed a strong correlation with the levels of tartaric and malic acid during the ripening process, providing a transcriptional-level explanation for the observed chemical changes. cabidigitallibrary.org These studies collectively demonstrate the power of transcriptomics in identifying and characterizing the genes that control the production of this compound and its precursors.

Interconnections with Broader Plant Metabolic Networks

Integration with the Shikimate Pathway

The biosynthesis of this compound is a prime example of the interconnection between major plant metabolic networks, drawing precursors from two distinct pathways: the shikimate/phenylpropanoid pathway and the ascorbic acid degradation pathway.

The caffeoyl moiety of this compound originates from the shikimate pathway. This fundamental pathway is the starting point for the synthesis of the aromatic amino acid L-phenylalanine. Phenylalanine then enters the general phenylpropanoid pathway, undergoing a series of enzymatic reactions to produce hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA. nih.gov An enzyme known as p-coumaroyl-shikimate 3′-hydroxylase (C3′H) then hydroxylates a shikimate ester intermediate, which ultimately leads to the formation of caffeoyl-CoA, the activated precursor for this compound. nih.gov

The second component, tartaric acid, is not derived from the shikimate pathway in major producing plants like grapevine. Instead, its biosynthesis is a result of the catabolism of L-ascorbic acid (Vitamin C). frontiersin.orgnih.gov Therefore, the final enzymatic step in this compound synthesis, catalyzed by a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT), represents a convergence point of these two extensive metabolic networks. It links the phenylpropanoid production of an activated caffeic acid molecule with the ascorbic acid-derived tartaric acid, yielding the final this compound ester. nih.gov

Relationship with Chicoric Acid and Chlorogenic Acid Biosynthetic Routes

The biosynthesis of this compound is intricately linked with the metabolic pathways of other significant phenolic compounds, particularly chlorogenic acid and chicoric acid. These compounds are all derivatives of caffeic acid and share precursors from the phenylpropanoid pathway, leading to parallel and interconnected synthetic routes within the plant cell.

The general phenylpropanoid pathway serves as the foundational route, providing the core hydroxycinnamic acids. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaric acid and subsequently into caffeic acid. Caffeic acid, or its activated form, caffeoyl-CoA, is a critical branch-point intermediate that can be directed toward the synthesis of this compound, chlorogenic acid, or chicoric acid.

Research in Echinacea purpurea has elucidated a model for the biosynthesis of these related compounds, highlighting the specific enzymes and subcellular compartments involved. In the cytosol, two distinct enzymes utilize caffeoyl-CoA to produce the precursors for chicoric acid. Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of caffeoyl-CoA with quinic acid to form chlorogenic acid. Concurrently, an enzyme identified as hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT) is responsible for the biosynthesis of this compound by esterifying caffeoyl-CoA with tartaric acid.

Following their synthesis in the cytosol, both this compound and chlorogenic acid are transported into the vacuole. Inside the vacuole, the final step in chicoric acid biosynthesis occurs. An enzyme known as this compound synthase (CAS) facilitates a transesterification reaction. In this reaction, the caffeoyl group from a donor molecule, such as chlorogenic acid, is transferred to this compound. This results in the formation of chicoric acid (2,3-O-dicaffeoyltartaric acid), which is an ester of tartaric acid with two caffeic acid molecules.

This pathway demonstrates a clear metabolic relationship: this compound is not only synthesized in parallel with chlorogenic acid but also serves as a direct and essential precursor for the synthesis of chicoric acid. The coordinated action of specific transferase enzymes in different cellular compartments ensures the efficient production of these distinct caffeic acid derivatives.

The following tables summarize the key components and findings related to these interconnected biosynthetic pathways.

Table 1: Key Enzymes and Reactions in the Biosynthesis of Caftaric, Chlorogenic, and Chicoric Acids in Echinacea purpurea

| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Location |

|---|---|---|---|---|

| Hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase | HTT | Caffeoyl-CoA + Tartaric Acid | This compound | Cytosol |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Caffeoyl-CoA + Quinic Acid | Chlorogenic Acid | Cytosol |

| This compound synthase | CAS | This compound + Caffeoyl-CoA Donor (e.g., Chlorogenic Acid) | Chicoric Acid | Vacuole |

This table is based on findings from studies on Echinacea purpurea.

Table 2: Precursors and Intermediates in Related Biosynthetic Pathways

| Compound Type | Name | Role |

|---|---|---|

| Amino Acid | Phenylalanine | Primary precursor for the phenylpropanoid pathway |

| Phenylpropanoid Intermediate | p-Coumaric Acid | Intermediate in the synthesis of caffeic acid |

| Hydroxycinnamic Acid | Caffeic Acid | Core structural unit for all three compounds |

| Activated Intermediate | Caffeoyl-CoA | Activated form of caffeic acid used in esterification |

| Organic Acid | Tartaric Acid | Esterified with caffeic acid to form this compound |

| Organic Acid | Quinic Acid | Esterified with caffeic acid to form chlorogenic acid |

| Caffeic Acid Ester | This compound | Product of HTT; Substrate for CAS |

| Caffeic Acid Ester | Chlorogenic Acid | Product of HQT; Caffeoyl group donor for CAS |

| Dicaffeic Acid Ester | Chicoric Acid | Final product, synthesized from this compound |

This table outlines the flow of precursors and intermediates leading to the synthesis of caftaric, chlorogenic, and chicoric acids.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Caffeic acid |

| Caffeoyl-CoA |

| Chicoric acid |

| Chlorogenic acid |

| p-Coumaric acid |

| Phenylalanine |

| Quinic acid |

Advanced Methodologies for Caftaric Acid Extraction, Isolation, and Purification

Optimized Extraction Techniques from Diverse Botanical Matrices

The extraction of caftaric acid is highly dependent on the plant matrix, which includes sources like grapes, grape pomace, and Echinacea purpurea. nih.govresearchgate.netbiointerfaceresearch.com The selection of an appropriate extraction technique is critical for maximizing recovery while minimizing the degradation of this labile phenolic compound.

Green Solvent-Based Extraction Approaches

The use of green solvents is a cornerstone of sustainable extraction, aiming to reduce the environmental impact associated with traditional organic solvents. mdpi.com These approaches prioritize solvents that are non-toxic, biodegradable, and derived from renewable resources.

Research into the extraction of phenolic compounds from Echinacea purpurea has demonstrated the efficacy of various green solvents. A study optimizing extraction conditions found that glycerol (B35011) and 5% acetic acid were highly effective for extracting phenolics, including this compound, from the flowers of the plant. mdpi.comresearchgate.netnih.gov For the leaves and roots of E. purpurea, a 40% ethanol-water mixture proved to be an optimal solvent for chicoric acid, a related hydroxycinnamic acid. mdpi.comresearchgate.net Hydroalcoholic mixtures, such as 70% ethanol (B145695), are often noted for providing a good balance between polarity and extraction efficiency for phenolic compounds. researchgate.net The selection of the solvent plays a decisive role in the efficiency and selectivity of the extracted compounds during maceration. researchgate.net

**Table 1: Green Solvent Extraction Parameters for Phenolics from *Echinacea purpurea***

| Plant Part | Optimal Green Solvent | Maceration Time | Key Finding |

|---|---|---|---|

| Flowers | Glycerol | 9 days | Resulted in the best product from the flowers. researchgate.net |

| Flowers | 5% Acetic Acid | 3 days | Yielded a high concentration of total phenolics (1696.05 mg/100g DW). nih.gov |

| Flowers | Glycerol | 3 days | Yielded the highest concentration of total phenolics (2796.94 mg/100g DW). nih.gov |

| Leaves & Roots | 40% Ethanol | 3 days | Achieved the highest phenolic yield for these parts. researchgate.netnih.gov |

Pressurized Liquid Extraction (PLE) Implementations

Pressurized Liquid Extraction (PLE), often utilizing hot water as a solvent (Pressurized Hot Water Extraction or PHWE), is an effective technique for extracting bioactive compounds from plant materials. This method employs elevated temperatures and pressures to enhance the extraction efficiency of water, altering its properties to behave more like a less polar solvent.

Table 2: Pressurized Hot Water Extraction (PHWE) Conditions for Polyphenols from Grape Pomace

| Parameter | Condition Range/Value | Effect on Extraction |

|---|---|---|

| Temperature | 50-200 °C | Increasing temperature generally increased total antioxidant yield. nih.gov |

| Optimal Temperature (Anthocyanins) | 100 °C | Maximum extraction yield for anthocyanins was achieved. nih.gov |

| Optimal Temperature (Tannins) | 150 °C | Maximum extraction yield for tannins was achieved. nih.gov |

| Extraction Time | 5 and 30 min | Longer times at high temperatures decreased overall polyphenol yield. nih.gov |

Enzyme-Assisted Extraction (EAE) Strategies

Enzyme-assisted extraction (EAE) is an innovative and green approach that utilizes specific enzymes to break down the plant cell wall matrix, which is primarily composed of cellulose, hemicellulose, and pectin. This enzymatic hydrolysis facilitates the release of intracellular bioactive compounds, such as this compound, into the extraction solvent, thereby improving recovery rates.

This technique can be employed as a standalone method or in combination with other extraction processes like ultrasound-assisted extraction (UAE) or PLE. The enzymes commonly used include cellulases, hemicellulases, and pectinases, which target the main structural components of the cell wall. By disrupting this barrier, EAE enhances the accessibility of the solvent to the target compounds, leading to higher extraction yields under milder conditions of temperature and time, which helps to preserve the integrity of thermolabile molecules like this compound.

Table 3: Enzymes Used in EAE for Phenolic Compound Recovery

| Enzyme Type | Target Substrate | Mechanism of Action |

|---|---|---|

| Cellulases | Cellulose | Hydrolyzes the main component of the plant cell wall. |

| Hemicellulases/Xylanases | Hemicellulose | Breaks down the second most abundant polysaccharide in the cell wall. |

| Pectinases | Pectin | Degrades the pectic substances in the middle lamella and primary cell wall. |

| Amylases | Starch | Hydrolyzes starch granules within the cell, releasing trapped compounds. |

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) is a green technology that uses a fluid at a temperature and pressure above its critical point as the extraction solvent. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical conditions (31.1°C and 73.8 bar), non-toxicity, non-flammability, and low cost.

SFE offers high selectivity and can be finely tuned by modifying pressure and temperature, which alters the density and solvating power of the supercritical fluid. For the extraction of moderately polar compounds like this compound, the polarity of supercritical CO2 is often increased by adding a small amount of a polar co-solvent, such as methanol (B129727) or ethanol. An optimized SFE method for isolating phenols from grape marc involved using CO2 modified with 5% methanol at 350 bar and 50°C. mdpi.com Another study suggested that a pressure of 8 MPa was most suitable for extracting phenolic compounds from grape marc using supercritical CO2 with a 15% ethanol-water mixture as a co-solvent. nih.gov SFE is recognized for producing high phenol (B47542) recoveries, often superior to conventional extraction with organic solvents like n-hexane or ethyl acetate. mdpi.com

Table 4: Optimized SFE Parameters for Phenolic Extraction from Grape Marc

| Parameter | Study 1 Conditions | Study 2 Conditions |

|---|---|---|

| Supercritical Fluid | CO₂ | CO₂ |

| Co-solvent | 5% Methanol | 15% Ethanol-Water Mixture |

| Pressure | 350 bar | 8 MPa (80 bar) |

| Temperature | 50 °C | 40 °C (313.15 K) |

High-Resolution Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. To obtain high-purity this compound, high-resolution separation and purification techniques are essential.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the isolation and purification of specific compounds from complex mixtures. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, making it suitable for obtaining milligram to gram quantities of a purified substance.

The method is highly scalable and can be adapted for the isolation of this compound. nih.gov A study demonstrated a green and efficient method for recovering pure this compound from unripe grape juice (verjuice) using Fast Protein Liquid Chromatography (FPLC), a low-pressure chromatographic technique. nih.govresearchgate.netnih.govconsensus.app This approach significantly reduced solvent consumption and time compared to traditional methods. nih.gov The FPLC method involved a mobile phase consisting of water and methanol, both modified with formic acid, and a specific gradient program to achieve separation. nih.gov Other scalable HPLC methods for this compound analysis often employ reverse-phase C18 columns with mobile phases containing mixtures of acetonitrile (B52724), water, and an acidifier like phosphoric or formic acid to ensure sharp peak shapes. nih.gov

Table 5: Chromatographic Conditions for this compound Separation and Purification

| Technique | Stationary Phase (Column) | Mobile Phase A | Mobile Phase B | Key Feature |

|---|---|---|---|---|

| FPLC | Not Specified | Milli-Q water + 0.5% formic acid | Methanol + 2.0% formic acid | Low-pressure, green method for high-purity recovery from verjuice. nih.gov |

| Preparative HPLC | Reverse Phase (e.g., C18) | Water + Phosphoric Acid | Acetonitrile | Scalable method for isolation of impurities and preparative separation. |

Fast Protein Liquid Chromatography (FPLC) Applications

Fast Protein Liquid Chromatography (FPLC) represents a significant advancement in the purification of biomolecules, including phenolic compounds like this compound. wikipedia.org This medium-pressure liquid chromatography technique is particularly well-suited for substances that require gentle purification conditions to maintain their structural integrity. FPLC systems utilize biocompatible buffer systems and operate at lower pressures than High-Performance Liquid Chromatography (HPLC), typically under 5 bar, which helps preserve the stability of thermolabile compounds. wikipedia.orgconductscience.com The technique offers high reproducibility and scalability, making it adaptable for both analytical and preparative-scale purification. wikipedia.org

A key application of FPLC is in the isolation of this compound from complex natural matrices, such as unripe grape juice, also known as verjuice. nih.gov Verjuice is a noteworthy source because its polyphenolic profile is predominantly composed of hydroxycinnamic acids, which simplifies the isolation process compared to other grape by-products like pomace. nih.gov Research has demonstrated that a low-pressure separation procedure using FPLC can be effectively employed to obtain high-purity this compound from this source. nih.gov This method proves advantageous by reducing the need for extensive preliminary purification steps and minimizing the use of large volumes of chemical waste, offering a more environmentally friendly alternative to traditional methods. nih.gov

In a specific application, FPLC was used to purify this compound from Riesling grape verjuice. nih.gov The initial analysis of the verjuice via HPLC revealed a simple peak profile, with this compound being the major component, representing 74.1% of the total peak area. nih.gov This characteristic allows for a more direct and efficient purification pathway using FPLC, underscoring its utility in isolating target compounds from sources where they are naturally abundant. nih.gov

Table 1: Composition of Hydroxycinnamic Acids in Riesling Verjuice for FPLC Purification

| Compound | Concentration (mg/L) | Relative Peak Area (%) |

| This compound | 286 | 74.1 |

| Coutaric Acid | 38 | 9.6 |

Data sourced from a study on Riesling grapes at BBCH stage 79. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) for Compound Resolution

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of natural products, including phenolic acids. researchgate.netglobalresearchonline.netwikipedia.org The method relies on partitioning solutes between two immiscible liquid phases, one of which is held stationary by a strong centrifugal force while the other serves as the mobile phase. wikipedia.orgnih.gov This approach eliminates irreversible adsorption and sample denaturation associated with solid stationary phases, often leading to high recovery rates and purity. globalresearchonline.net

HSCCC has been successfully applied to separate caffeic acid, a constituent of this compound, from plant extracts. researchgate.net In one study, preparative HSCCC was used to isolate caffeic acid from Eupatorium adenophorum Spreng. researchgate.net By utilizing a two-phase solvent system of ethyl acetate-methanol-water (10:1:10, v/v), researchers were able to process 938 mg of crude extract to yield 63.2 mg of caffeic acid with a purity of 96.0%. researchgate.net

While direct, extensive research on this compound isolation via HSCCC is limited, the technique's application to its derivatives and similar compounds highlights its potential. nih.govnih.gov For instance, HSCCC has been used to separate caffeic acid, coumaric acid, and ferulic acid esters, though the separation of caftaic acid-derivatives required up to 390 minutes for elution in a second HSCCC run. nih.gov The selection of an appropriate two-phase solvent system is critical for achieving successful separation and resolution of the target compounds. wikipedia.orgnih.gov The versatility and efficiency of HSCCC make it a powerful tool for resolving complex mixtures of natural compounds. globalresearchonline.netnih.gov

Table 2: Example of HSCCC Application for Caffeic Acid Isolation

| Parameter | Value |

| Source Material | Eupatorium adenophorum Spreng |

| Crude Extract Amount | 938 mg |

| Solvent System | Ethyl acetate-methanol-water (10:1:10, v/v) |

| Yield of Caffeic Acid | 63.2 mg |

| Final Purity | 96.0% |

Data from a preparative HSCCC separation study. researchgate.net

Application of Macroporous Adsorption Resins

Macroporous adsorption resins are widely used for the extraction, separation, and purification of natural compounds from plant extracts due to their stable physical and chemical properties, high adsorption specificity, and ease of desorption. nih.govmdpi.com These resins are synthetic polymers with a porous structure, providing a large surface area for the adsorption of target molecules from a solution. nih.gov The separation principle is based on the differential adsorption of compounds onto the resin, followed by elution with a suitable solvent to recover the adsorbed components. nih.gov

In the context of hydroxycinnamic acids, including this compound, macroporous resins have been shown to significantly improve the purity of the final product. nih.gov Traditional extraction protocols often involve steps like solvent extraction, acidification, and centrifugation, which can be followed by separation with macroporous adsorption resins. nih.gov This step has been reported to increase the purity of hydroxycinnamic acids from an initial 31% up to 72% w/v. nih.gov

The choice of resin is crucial and depends on the polarity of the target compound and the composition of the crude extract. nih.gov Resins are available in a range of polarities, from non-polar (e.g., styrene-divinylbenzene copolymers) to polar. For instance, the AB-8 resin, a weakly polar styrene (B11656) copolymer, has been found effective for adsorbing certain polyphenols. mdpi.com The selection of an appropriate resin and the optimization of adsorption and desorption conditions are key factors in achieving high recovery and purity of the target compound. nih.govmdpi.com

Purity Assessment and Yield Optimization in Recovery Processes

Achieving high purity and optimizing the yield are critical objectives in the recovery of this compound. Purity assessment is typically performed using analytical techniques like HPLC, which allows for the accurate quantification of this compound and the detection of any impurities or degradation products. openagrar.dekg.ac.rs The ultraviolet absorption spectrum of this compound, with a maximum around 325 nm, is used for its detection and quantification. openagrar.de

Yield optimization is a multi-faceted process that begins with the initial extraction conditions. kg.ac.rs A full factorial experimental design can be employed to determine the optimal parameters for maximizing the extraction yield of caftaic acid from its source material, such as grape pulp. kg.ac.rs Key factors investigated in such studies include the concentration of the extraction solvent (e.g., ethanol), extraction time, and extraction temperature. kg.ac.rs Research on grape pulp showed that extraction time and temperature were the most significant factors influencing the yield. kg.ac.rs For example, using 20% ethanol at 35°C for 300 minutes resulted in the highest this compound content. kg.ac.rs

Furthermore, preventing the degradation of this compound during processing is essential for both yield and purity. openagrar.de this compound is susceptible to oxidation, particularly by polyphenol oxidase enzymes present in grape juice, which converts it into a this compound reaction product (CRP). openagrar.de To maximize the recovery of pure this compound, processing should be conducted under conditions that minimize oxidation, such as in an inert atmosphere and with the addition of antioxidants like ascorbic acid. openagrar.de Careful control of these variables is crucial for obtaining reliable and high-purity yields of this compound for further research or application. openagrar.de

Table 3: Optimized Extraction Conditions for this compound from Grape Pulp

| Grape Variety | Ethanol Conc. (%) | Time (min) | Temp. (°C) | Max. This compound Yield (μg/g) |

| Black Tamjanika | 20 | 300 | 35 | 30.51 |

| Smederevka | 20 | 300 | 35 | 33.52 |

| Muscat Hamburg | 20 | 300 | 35 | 14.58 |

Data derived from a 2³ full factorial experimental design to optimize extraction parameters. kg.ac.rs

Analytical Characterization and Precise Quantification of Caftaric Acid

Advanced Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation of caftaric acid. These techniques probe the molecular structure at different levels, from nuclear spin states to molecular vibrations and elemental composition, collectively providing a comprehensive chemical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the position and stereochemistry of protons.

Research findings from ¹H-NMR and ¹³C-NMR studies have been crucial for confirming the identity of this compound, which is an ester formed from caffeic acid and tartaric acid. biointerfaceresearch.com In ¹H-NMR spectra, specific signals corresponding to the distinct parts of the molecule are observed. For instance, the assignment of this compound can be achieved by identifying the characteristic signals of the tartaric acid moiety. mdpi.com The protons at the (O)CH(COO)-10 and (OH)CH(COO)-11 positions of the tartaric moiety appear as doublets at approximately 5.31 ppm and 4.57 ppm, respectively, each with a coupling constant (J) of 2.2 Hz. mdpi.com

The caffeic acid portion of the molecule also presents unique signals. The olefinic protons (H-7' and H-8') of the trans-caffeoyl group are readily identified as doublets in the range of δ 6.39–6.50 ppm and δ 7.59–7.70 ppm, with a large coupling constant (J) of about 16.0 Hz, which is characteristic of a trans configuration. d-nb.info Two-dimensional NMR techniques like ¹H-¹H COSY and ¹H-¹³C HSQC are used to confirm the connectivity between protons and carbons, solidifying the structural assignment. mdpi.comd-nb.info

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position (Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-10 (Tartaric) | 5.31 (d) mdpi.com | - | 2.2 mdpi.com |

| H-11 (Tartaric) | 4.57 (d) mdpi.com | - | 2.2 mdpi.com |

| H-2' (Caffeic) | 7.25 mdpi.com | 117.6 mdpi.com | - |

| H-5' (Caffeic) | 6.96 mdpi.com | 117.6 mdpi.com | - |

| H-6' (Caffeic) | 7.17 mdpi.com | 124.2 mdpi.com | - |

| H-7' (Caffeic, Olefinic) | 6.41 (d) mdpi.com | 115.8 mdpi.com | 16.0 mdpi.com |

| H-8' (Caffeic, Olefinic) | 7.64 (d) mdpi.com | 146.8 mdpi.com | 16.0 mdpi.com |

FT-IR and Raman spectra of this compound have been studied to understand its physicochemical properties. nih.govnih.gov In studies analyzing wine samples, specific bands in the Raman spectrum have been attributed to this compound. Notably, bands observed at 985 cm⁻¹ and 1635 cm⁻¹ have been identified as characteristic of this compound, distinguishing it from other phenolic compounds like caffeic acid and ferulic acid. mdpi.com Raman spectroscopy offers advantages such as minimal sample preparation and insensitivity to water, making it a powerful tool for analyzing compounds in complex aqueous matrices like wine. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and chromophores. The chromophore of this compound is primarily its hydroxycinnamoyl (caffeoyl) moiety.

As a hydroxycinnamic acid derivative, this compound exhibits a characteristic absorption band around 320-330 nm. researchgate.net Specific studies report absorption maxima (λmax) at approximately 325 nm or 333 nm. caymanchem.comopenagrar.de Additional absorption bands are also observed at lower wavelengths, with reported peaks at 220 nm and 248 nm. caymanchem.com This distinct spectral profile is useful for the detection and preliminary identification of this compound in solutions and during chromatographic analysis.

Mass spectrometry (MS) is a cornerstone technique for the analysis of phenolic compounds, providing highly accurate mass measurements and structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often performed with instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is particularly powerful for identifying this compound in complex samples.

In negative electrospray ionization mode (ESI-), this compound is typically detected as its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 311. researchgate.netfrontiersin.org HRMS can determine this mass with very high precision; for example, a study using Fourier Transform Ion Cyclotron Resonance (FTICR-MS) measured the exact mass as 311.0408523. frontiersin.org

Tandem MS (MS/MS) experiments provide further structural confirmation by fragmenting the precursor ion (m/z 311) and analyzing the resulting product ions. The fragmentation pattern reveals the constituent parts of the molecule. Key fragments often correspond to the loss of the tartaric acid moiety or the fragmentation of the caffeic acid structure, allowing for unambiguous identification even in complex mixtures like wine. frontiersin.orgnih.gov

High-Performance Chromatographic Quantification Methods

For the accurate quantification of this compound, chromatographic techniques are employed to separate it from other compounds in a sample prior to detection.

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the state-of-the-art method for the sensitive and selective quantification of this compound. nih.govchrom-china.com This technique combines the superior separation efficiency of UPLC, which uses columns with smaller particles, with the high specificity and sensitivity of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

A typical UPLC-MS/MS method for this compound involves its separation on a reversed-phase column, such as a Waters UPLC HSS T3 column. nih.govresearchgate.net The mobile phase usually consists of a gradient of water and acetonitrile (B52724), both containing a small amount of formic acid to improve peak shape and ionization efficiency. nih.govcolab.ws

Quantification is achieved using negative electrospray ionization (ESI-) and monitoring specific MRM transitions from the precursor ion to one or more product ions. This high selectivity allows for accurate measurement even at very low concentrations. Method validation has demonstrated excellent linearity over concentration ranges such as 25-2000 µg/L, with a low limit of detection (LOD) of 0.25 µg/L and a limit of quantification (LOQ) of 25 µg/L. nih.govresearchgate.netcolab.ws The method also shows high accuracy, with average recoveries reported between 97.7% and 99.5%. nih.govresearchgate.netcolab.ws

Table 2: Example Parameters for UPLC-MS/MS Quantification of this compound

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Chromatography | ||

| System | Ultra-High Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |

| Column | Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm) | nih.govresearchgate.net |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | nih.govcolab.ws |

| Flow Rate | 0.3 mL/min | nih.govresearchgate.net |

| Column Temperature | 35 °C | nih.govresearchgate.net |

| Mass Spectrometry | ||

| System | Tandem Quadrupole Mass Spectrometer | nih.govresearchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Method Performance | ||

| Linearity Range | 25 - 2000 µg/L (r² = 0.9989) | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.25 µg/L | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 25 µg/L | nih.govresearchgate.net |

| Average Recovery | 97.7% - 99.5% | nih.govresearchgate.net |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6440397 |

| Caffeic acid | 689043 |

| Tartaric acid | 875 |

| p-Coutaric acid | 5281756 |

| Fertaric acid | 5316377 |

| Gallic acid | 370 |

| Quercetin | 5280343 |

| Rutin | 5280805 |

| Catechin | 9064 |

| Malvidin-3-glucoside | 443652 |

| Glutathione (B108866) | 124886 |

High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)

High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) is a robust and widely employed technique for the quantification of this compound in various matrices, including plant materials, grape juice, and wine. nih.govnih.govembrapa.brrsc.org This method offers a balance of sensitivity, specificity, and accessibility for routine analysis.

The principle of HPLC-UV/DAD for this compound analysis involves separating the compound from other sample components on a reversed-phase column, typically a C18 column. embrapa.brnih.gov The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727). nih.govmdpi.com This gradient elution allows for the effective separation of this compound from other structurally similar phenolic compounds.

Detection is achieved by monitoring the UV absorbance of the column eluent. This compound exhibits characteristic maximum absorption (λmax) at approximately 320-330 nm. embrapa.brfrontiersin.org A Diode Array Detector (DAD) is particularly advantageous as it acquires the entire UV spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectra with that of a this compound standard. frontiersin.org

Quantification is performed by creating a calibration curve using standard solutions of this compound at known concentrations. frontiersin.org The peak area of this compound in a sample chromatogram is then compared to the calibration curve to determine its concentration. mdpi.comfrontiersin.org In some instances where a commercial standard for a related compound is unavailable, quantification can be expressed as this compound equivalents. mdpi.comnih.gov

Several studies have detailed specific HPLC-UV/DAD methods for this compound. For instance, a method for analyzing phenolic compounds in grape juices and wines utilized a DAD for detection at 320 nm for this compound. embrapa.br Another study on grape varieties used a mobile phase of 0.2% acetic acid in acetonitrile-water mixtures with detection at 280 nm. nih.gov The retention time for this compound can vary depending on the specific chromatographic conditions, with reported times around 7.13 to 7.2 minutes in different systems. embrapa.brfrontiersin.org

The versatility of HPLC-UV/DAD allows for its application in diverse research contexts, from determining the phenolic profile of medicinal plants like Echinacea to analyzing the composition of commercial food products. nih.govfrontiersin.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS) is a powerful analytical tool for the identification and characterization of this compound and its derivatives in complex samples. researchgate.netcellmolbiol.orgmdpi.com This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a qToF mass spectrometer, providing detailed structural information. researchgate.netcellmolbiol.org

In LC-qToF-MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode ([M-H]⁻) for phenolic acids like this compound. nih.govresearchgate.net The qToF analyzer then measures the mass-to-charge ratio (m/z) of the ions with high precision. This allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net

This high-resolution mass spectrometry is invaluable for the tentative identification of compounds when authentic standards are not available. mdpi.commdpi.com The accurate mass measurement helps in proposing a molecular formula, and the fragmentation pattern (MS/MS spectra) provides structural clues. researchgate.netwhiterose.ac.uk For this compound, the deprotonated molecule [M-H]⁻ is observed, and its fragmentation can be compared with literature data or spectral libraries for confirmation. researchgate.netresearchgate.net

LC-qToF-MS has been instrumental in identifying various reaction products and derivatives of this compound. For example, in a study of wine, HPLC combined with a QTOF mass spectrometer was used to identify five reaction products of this compound with bisulfite. nih.govresearchgate.net Another study utilized untargeted metabolomics analysis based on LC-QTOF-MS to investigate the phenolic composition of wines, successfully identifying this compound among other metabolites. mdpi.com The technique's high sensitivity and selectivity make it suitable for profiling complex mixtures and discovering novel compounds. mdpi.comwhiterose.ac.uk

The use of LC-qToF-MS has significantly advanced the understanding of the chemical diversity of this compound and related compounds in various natural products. researchgate.netcellmolbiol.org

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

Pre-analytical Derivatization Protocols

Pre-column derivatization is a strategy employed to enhance the analytical detection of compounds that may have poor chromatographic properties or low detector response. While this compound itself is readily detectable by UV and MS, derivatization can be applied in broader analytical methods targeting various classes of compounds simultaneously, including those less sensitive than this compound.

For instance, in the analysis of thiols in wine, a pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and an amino acid like 2-aminoethanol is used to form fluorescent isoindole derivatives. researchgate.net This greatly improves the sensitivity for thiol detection by fluorescence. researchgate.net While not directly targeting this compound, this approach is relevant when analyzing the interaction products of this compound with thiols, such as S-glutathionyl this compound. researchgate.netajevonline.org

Another common pre-column derivatization approach involves the use of reagents to label specific functional groups. For the analysis of free fatty acids, a labeling reagent, 2-(5H-benzo[a]-carbazol-11(6H)-yl)ethyl hydrazine-carboxylate (BCEHC), has been used to create highly fluorescent derivatives for HPLC analysis. nih.gov Similarly, o-phthaladehyde (OPA) derivatization is widely used for the analysis of free amino acids by HPLC with DAD or fluorescence detection. researchgate.net

In the context of gas chromatography (GC), derivatization is often necessary for polar, non-volatile compounds like phenolic acids. Reagents such as pentafluorobenzyl bromide (PFBBr) are used to convert carboxylic acids into more volatile and less polar esters, improving their chromatographic behavior and detectability by GC-MS. thermofisher.com This process, known as extractive alkylation, can be performed prior to injection. thermofisher.com

Solid Phase Analytical Derivatization (SPAD) Techniques

Solid Phase Analytical Derivatization (SPAD) is an innovative sample preparation technique that combines extraction and derivatization into a single, efficient step. researchgate.netresearchgate.net This method enhances analytical accuracy, efficiency, and sensitivity by immobilizing the analyte on a solid phase before or during the derivatization reaction. researchgate.net

For phenolic compounds, a common SPAD approach involves using a strong anion-exchange (SAX) solid phase, such as Oasis MAX, to adsorb the phenols as phenolate (B1203915) ions. researchgate.netfree.frnih.gov The adsorbed analytes are then derivatized in-situ. For example, phenols retained on an Oasis MAX cartridge can be derivatized with pentafluoropyridine. free.frnih.gov The derivatized products are then eluted with a non-polar solvent like hexane (B92381) for subsequent analysis, often by GC-MS. free.fr

This technique offers several advantages over traditional solution-based derivatization. It effectively cleans up the sample by removing interfering neutral and acidic compounds, leading to significantly higher signal-to-noise ratios in the final analysis. nih.gov The procedure is also faster and consumes lower volumes of organic solvents. free.fr SPAD has been successfully applied to the analysis of various phenolic compounds, including chlorophenols and alkylphenols, in complex matrices like water samples. researchgate.netfree.fr The method has also been adapted for determining endocrine-disrupting phenolic compounds in water and urine. nih.gov

While specific applications of SPAD for this compound are not extensively documented, the principles are applicable. As a phenolic acid, this compound could potentially be retained on an anion-exchange sorbent and derivatized on-cartridge to enhance its volatility for GC analysis or to introduce a fluorescent tag for highly sensitive HPLC detection.

Method Validation and Rigorous Performance Metrics

Assessment of Linearity, Accuracy, and Precision

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. mastelf.com For the quantification of this compound, this involves rigorously assessing key performance metrics such as linearity, accuracy, and precision according to established guidelines, like those from the International Council for Harmonisation (ICH). ijnrd.org

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijnrd.org This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. mdpi.com A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. ijnrd.org The linearity is considered acceptable if the correlation coefficient (R²) is close to 1.0, often with a requirement of R² ≥ 0.99 or higher. mastelf.commdpi.com For example, a validated UPLC-MS/MS method for this compound showed good linearity over a range of 25-2,000 µg/L with a correlation coefficient (r²) of 0.9989. nih.gov Another study reported a linear regression equation for this compound with an R² of 0.9959. mdpi.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of this compound standard is added (spiked) into a blank matrix. nih.govnih.gov The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. mdpi.com Acceptable recovery values are typically in the range of 80-120%. A single-laboratory validation of an HPLC method for phenolic compounds, including this compound, demonstrated accuracy through spike recovery studies, with recoveries from a raw material negative control ranging from 90% to 114%. nih.govnih.gov Another study reported a high recovery of over 90% for this compound. mdpi.com In one validated method, the average recoveries for this compound were between 97.7% and 99.5%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ijnrd.org It is usually expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (CV%). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. mastelf.com

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. mastelf.com

For a method to be considered precise, the %RSD values should be below a certain threshold, often less than 2% for repeatability, though higher values may be acceptable depending on the analyte concentration and sample complexity. mastelf.comijnrd.org A validation study for phenolic acids showed intra-day and inter-day RSD values for this compound ranging from 1.0% to 7.7%. mdpi.com Another method validation reported precision for this compound to be within 2.5%. nih.gov A single-laboratory validation for phenolics in Echinacea reported repeatability precision between 1.04% and 5.65% RSD. nih.govnih.gov

The table below summarizes the performance metrics from a validated HPLC method for the determination of phenolic acids and flavonoids. mdpi.com

| Parameter | cis-Caftaric Acid |

| Linearity (R²) | 0.9959 |

| Intra-day Precision (%RSD) | 1.0 - 6.8 |

| Inter-day Precision (%RSD) | 2.0 - 7.7 |

| Accuracy (Recovery %) | >90 |

| LOD (ng/mL) | 50.7 |

| LOQ (ng/mL) | 152.2 |

LOD: Limit of Detection, LOQ: Limit of Quantitation

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in validating analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The International Council for Harmonisation (ICH) guidelines provide standardized approaches for determining these limits. One common method calculates the LOD as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (LOD = 3.3σ/S), while the LOQ is calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10σ/S). sepscience.com Another approach defines the LOD as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a ratio of 10:1. mdpi.comrepec.org

Various studies have established the LOD and LOQ for this compound using different analytical techniques and matrices. For instance, a highly sensitive ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method developed for determining this compound in grape products reported a very low LOD of 0.25 µg/L and an LOQ of 25 µg/L. colab.wsresearchgate.netnih.gov In the analysis of tinctures and rose water from Rosae damascenae flores using High-Performance Liquid Chromatography (HPLC), the LOD for this compound was found to be 1.8820 µg/mL, with an LOQ of 6.270 µg/mL. univ-ovidius.roresearchgate.net A rapid reverse-phase HPLC (RP-HPLC) method for grape juices and wines established an LOD of 0.85 mg L-1 and an LOQ of 1.41 mg L-1 for trans-caftaric acid. nih.gov

The table below summarizes the LOD and LOQ values for this compound from different analytical studies.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| UPLC-MS/MS | Grape Juice, Peel, and Seeds | 0.25 µg/L | 25 µg/L |

| HPLC | Tincture of Rosae damascenae flores | 1.8820 µg/mL | 6.270 µg/mL |

| RP-HPLC/DAD | Grape Juices and Wines | 0.85 mg/L | 1.41 mg/L |

This table is interactive. Users can sort and filter the data as needed.

Evaluation of Analyte Stability and Method Robustness

Analyte Stability

The stability of this compound is a crucial factor for accurate quantification, and it is influenced by storage conditions such as temperature, light, and the nature of the solvent. Research indicates that this compound is stable for at least four years when stored as a solid at -20°C. caymanchem.comcaymanchem.com However, its stability in solution is more limited. An aqueous stock solution of this compound is not recommended for storage for more than one day. caymanchem.com In contrast, working solutions prepared for UPLC-MS/MS analysis have been shown to be stable for up to 74 hours at room temperature. colab.wsresearchgate.netnih.gov

Environmental factors significantly impact the stability of this compound in complex matrices like wine. Studies on white wines have shown that the concentration of trans-caftaric acid decreases during storage at room temperature, particularly with exposure to light, due to degradation and oxidation reactions. researchgate.net Storing wine at lower temperatures helps to mitigate this degradation. researchgate.net A 90-day study on base wines confirmed that storage temperature (15°C versus 30°C) significantly affects this compound concentrations. nih.gov Safety data also indicates that this compound is stable under normal ambient conditions but should be protected from UV radiation and heat. carlroth.com

Method Robustness

Method robustness refers to the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. routledge.com Several analytical methods developed for quantifying this compound have been validated for their robustness.

An ultra-performance liquid chromatography (UPLC) method for analyzing caffeic acid derivatives, including this compound, in Echinacea purpurea extracts was demonstrated to be robust. oup.comresearchgate.net Similarly, a reverse-phase HPLC method was proven to be robust, as intentional small changes to the flow rate and temperature did not lead to significant changes in the retention time or peak area of the analyte. pharmacophorejournal.com A UPLC-MRM-MS method for wine analysis showed satisfactory interday precision with a relative standard deviation (RSD) of less than 14%, confirming the method's reliability over time. nih.gov These findings underscore that well-developed chromatographic methods can provide robust and reliable quantification of this compound across various sample types.

Biological Activities and Mechanistic Investigations of Caftaric Acid in Controlled Model Systems

Elucidation of Antioxidant and Free Radical Scavenging Mechanisms

Caftaric acid is a phenolic compound recognized for its significant antioxidant properties. nih.gov Its capacity to neutralize harmful free radicals and modulate the body's endogenous defense systems has been a subject of detailed scientific investigation. These studies highlight its role as a potent protective agent against oxidative stress, a key factor in cellular damage. biointerfaceresearch.com

This compound demonstrates robust direct radical scavenging activity against various reactive oxygen species. nih.gov Its efficacy has been confirmed in multiple assays, where it has shown the ability to neutralize radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and peroxyl radicals (HOO•). nih.govinabj.org

In comparative studies, the antioxidant capacity of this compound, as measured by the DPPH assay, was found to be comparable to that of ascorbic acid, a well-known antioxidant standard. nih.gov Furthermore, investigations using density functional theory (DFT) calculations have predicted that this compound is a superior scavenger of peroxyl radicals in aqueous physiological environments, outperforming other well-known antioxidants like Trolox, resveratrol, and ascorbic acid. inabj.org The compound's effectiveness is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals and terminating damaging chain reactions. inabj.org

Table 1: Comparative Radical Scavenging Activity of this compound

| Radical | Comparative Efficacy | Mechanism |

|---|---|---|

| DPPH | Comparable to Ascorbic Acid nih.gov | Hydrogen Atom Transfer |

| ABTS | Potent Scavenger nih.gov | Electron Transfer |

| Peroxyl (HOO•) | Faster than Trolox & Ascorbic Acid inabj.org | Formal Hydrogen Transfer / Single Electron Transfer inabj.org |

The potent antioxidant and radical-scavenging activities of this compound are fundamentally linked to its chemical structure, specifically the catechol moiety (a 3,4-dihydroxybenzene group) inherited from its caffeic acid component. nih.govresearchgate.net This structural feature is paramount for its ability to participate in redox cycling.

The two adjacent hydroxyl (-OH) groups on the catechol ring are adept at donating hydrogen atoms to stabilize free radicals. nih.gov Upon donation, the catechol group is oxidized to a relatively stable semiquinone radical, which can be further oxidized to a quinone. This stability prevents the propagation of radical chain reactions. The process is reversible, allowing the compound to be regenerated, which sustains its antioxidant capacity. Research on caffeic acid and its derivatives has consistently shown that the presence and arrangement of these hydroxyl groups on the catechol ring are the primary determinants of their antioxidant potential. researchgate.net

Beyond its direct action on free radicals, this compound exerts its protective effects by modulating the body's own antioxidant defense network. It has been shown to significantly enhance the levels and activity of crucial endogenous antioxidant enzymes. nih.gov In a controlled study involving a rat model of interstitial cystitis, administration of this compound led to a substantial increase in the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov

These enzymes are vital for cellular protection: SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and glutathione peroxidase. nih.gov By boosting these enzymatic defenses, this compound helps to mitigate the widespread cellular damage caused by oxidative stress. nih.gov

Table 2: Effect of this compound on Endogenous Antioxidant Enzymes

| Enzyme/Molecule | Percentage Increase (Compared to Diseased Group) | Primary Function |

|---|---|---|

| Superoxide Dismutase (SOD) | 93% nih.gov | Converts superoxide radicals to hydrogen peroxide. |

| Catalase (CAT) | 92% nih.gov | Decomposes hydrogen peroxide to water and oxygen. |

| Glutathione (GSH) | 90% nih.gov | A key non-enzymatic antioxidant and cofactor for antioxidant enzymes. |

Anti-inflammatory Pathways and Cellular Signaling Responses

This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant activities. researchgate.net It can effectively suppress inflammatory processes by inhibiting the production of key inflammatory molecules and modulating the cellular signaling pathways that orchestrate the inflammatory response. nih.gov

Research has consistently demonstrated that this compound can suppress the expression and release of multiple pro-inflammatory mediators. In animal models of inflammation, treatment with this compound resulted in a marked decrease in the levels of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and transforming growth factor-beta 1 (TGF 1-β). nih.gov

Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov This reduction in pro-inflammatory molecules helps to alleviate the inflammatory state and prevent associated tissue damage. nih.govnih.gov

Table 3: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator/Cytokine | Percentage Decrease (Compared to Diseased Group) | Role in Inflammation |

|---|---|---|

| TNF-α | 96% nih.gov | Master regulator of inflammation, induces fever and cell death. |

| IL-6 | 90% nih.gov | Promotes immune cell differentiation and acute phase responses. |

| TGF 1-β | 83% nih.gov | Involved in inflammation and fibrosis. |

| iNOS | 97% nih.gov | Produces nitric oxide, a pro-inflammatory mediator. |

| COX-2 | Significantly Reduced nih.gov | Produces prostaglandins, which mediate pain and inflammation. |

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades. While direct studies on this compound are emerging, research on its constituent, caffeic acid, provides significant insight into these mechanisms. Caffeic acid has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. mdpi.com